3-(4-Methoxyphenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C14H12F3NO2 and its molecular weight is 283.25 .

Molecular Structure Analysis

The molecular structure of this compound consists of a methoxyphenyl group (4-Methoxyphenoxy), a trifluoromethyl group (3-(trifluoromethyl)), and an aniline group .Scientific Research Applications

Polymer Synthesis

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide has been explored as a monomer in the synthesis of hyperbranched aromatic polyamides. Such polymers exhibit good solubility in various organic solvents and possess inherent viscosities indicative of their molecular weights, demonstrating their potential in materials science for applications requiring soluble and processable polymeric materials (Yang, Jikei, & Kakimoto, 1999).

Coordination Chemistry

The compound has shown relevance in coordination chemistry, where derivatives have been used to prepare adducts with copper(II) chloride. These adducts, characterized by X-ray crystallography, provide insights into the structural aspects of copper complexes, which could have implications for the design of new anticancer drugs (Bonacorso, Lang, Lewandowski, Martins, Peppe, & Zanatta, 2003).

Cancer Research

In cancer research, analogs of this compound have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating complete tumor stasis in specific cancer models. This highlights the compound's potential as a lead structure for developing new anticancer therapies (Schroeder et al., 2009).

Organic Synthesis and Material Science

The compound and its derivatives serve as precursors in organic synthesis, enabling the creation of novel materials with potential applications ranging from electronics to biomedicine. For example, the synthesis of trifluoromethyl-substituted pyridinol derivatives reveals new reaction mechanisms and provides pathways for developing new materials with unique electronic properties (Flögel, Dash, Brüdgam, Hartl, & Reissig, 2004).

Anti-inflammatory and Analgesic Agents

Compounds derived from this compound have been synthesized and tested for their anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity Studies

Further research into derivatives of this compound has involved evaluating their cytotoxic activities against cancer cells. This work contributes to the ongoing search for new anticancer agents with improved efficacy and selectivity (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name |

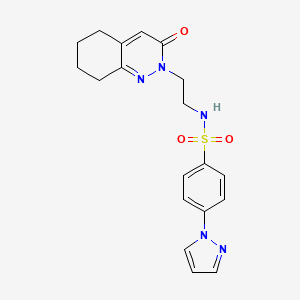

3-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3/c1-21-9-2-4-10(5-3-9)22-11-6-8(14(15,16)17)7-19-12(11)13(18)20/h2-7H,1H3,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJFWINSUVLLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747857.png)

![3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2747858.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2747862.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2747864.png)

![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)

![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2747871.png)